Tributyltin azide

Catalog No.
S724156
CAS No.
17846-68-3
M.F
C12H27N3Sn
M. Wt
332.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyltin azide

CAS Number

17846-68-3

Product Name

Tributyltin azide

IUPAC Name

tributylstannanylium;azide

Molecular Formula

C12H27N3Sn

Molecular Weight

332.07 g/mol

InChI

InChI=1S/3C4H9.N3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;;/q;;;-1;+1

InChI Key

JKVRTUCVPZTEQZ-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)N=[N+]=[N-]

Canonical SMILES

CCCC[Sn+](CCCC)CCCC.[N-]=[N+]=[N-]

Organic Synthesis

Tributyltin azide serves as a reagent in organic synthesis, particularly for the creation of tetrazoles. Tetrazoles are five-membered heterocyclic rings containing nitrogen atoms and are valuable building blocks in various drug discovery efforts [].

However, due to environmental concerns and the availability of less toxic alternatives like trioctyltin azide and organoaluminum azides, tributyltin azide's use in this area has declined [].

Biological Properties

Research has explored tributyltin azide for its potential biological properties, including:

  • Antihypertensive activity: studies suggest it may help lower blood pressure [, ].
  • Fatty acid synthesis inhibition: it may interfere with the body's production of fatty acids [, ].
  • Enzyme and protein coordination: it can interact with and potentially influence the function of certain enzymes and proteins [].
  • Anti-inflammatory and anticancer effects: some studies suggest it may possess these properties, but further research is needed [].

Tributyltin azide is an organotin compound characterized by the presence of three butyl groups attached to a tin atom, along with an azide group. Its chemical formula is C12H27N3Sn\text{C}_{12}\text{H}_{27}\text{N}_{3}\text{Sn}. This compound is notable for its high reactivity and has been studied for various applications in organic synthesis and materials science. The azide functional group, known for its explosive properties, adds a layer of complexity to the compound's behavior in

  • Nucleophilic Reactions: It exhibits nucleophilic behavior, particularly in the cleavage of oxiranes, yielding 1,2-azido alcohols. This reaction occurs without the need for solvents or additional promoters, showcasing the compound's high reactivity .
  • Cycloaddition Reactions: The compound can react with nitriles through a 1,3-dipolar cycloaddition mechanism to form 5-substituted 1H-tetrazoles. This reaction has been demonstrated to proceed under mild conditions, making tributyltin azide a valuable reagent in synthetic organic chemistry .
  • Reactivity with Acid Chlorides and Anhydrides: Tributyltin azide reacts with acid chlorides and anhydrides to generate isocyanates, further expanding its utility in organic synthesis .

Tributyltin azide exhibits notable biological activity, particularly concerning its toxicity. Direct contact with skin can lead to inflammatory reactions such as rashes, itching, and blistering. This toxicity underscores the importance of handling this compound with care in laboratory settings . Additionally, due to its organotin nature, it may exhibit endocrine-disrupting properties similar to other organotin compounds.

The synthesis of tributyltin azide can be achieved through various methods:

  • From Bis(tributyltin) Oxide: One common method involves reacting bis(tributyltin) oxide with sodium azide in a controlled environment to yield tributyltin azide .
  • In Situ Generation: It can also be generated in situ during reactions involving trimethylsilyl azide and nitriles, which allows for more efficient use of reagents and minimizes waste .
  • Polymer-Supported Methods: Recent advancements have introduced polymer-supported tributyltin azide, allowing for easier recovery and reuse in synthesis processes .

Tributyltin azide finds applications across various fields:

  • Organic Synthesis: Its primary use lies in organic synthesis for generating tetrazoles and other nitrogen-containing heterocycles.
  • Materials Science: Due to its unique properties, it may be utilized in developing new materials or modifying existing ones.
  • Chemical Research: The compound serves as a valuable reagent for studying reaction mechanisms involving azides and tin compounds.

Studies have shown that tributyltin azide interacts significantly with various substrates due to its nucleophilic character. For instance:

  • In reactions with nitriles, it facilitates the formation of tetrazoles through a concerted cycloaddition mechanism.
  • Its ability to cleave oxiranes demonstrates its potential as a versatile reagent in organic transformations .

These interactions highlight the compound's utility in synthesizing complex organic molecules while also emphasizing the need for careful handling due to its reactivity and toxicity.

Tributyltin azide shares similarities with other organotin compounds but stands out due to its unique reactivity profile. Here are some comparable compounds:

Compound NameStructureUnique Features
Tri-n-butyltin chlorideC12H27ClSn\text{C}_{12}\text{H}_{27}\text{ClSn}Used as a catalyst; less reactive than tributyltin azide
Tri-n-butyltin oxideC12H27O2Sn\text{C}_{12}\text{H}_{27}\text{O}_2\text{Sn}Acts as a precursor for various organotin reactions
Triethyl tin azideC6H15N3Sn\text{C}_6\text{H}_{15}\text{N}_3\text{Sn}Similar reactivity but less sterically hindered

Tributyltin azide's high nucleophilicity and ability to participate in cycloaddition reactions distinguish it from these similar compounds. Its application in synthesizing nitrogen-rich heterocycles further emphasizes its unique role in organic chemistry compared to other organotin derivatives.

Salt Metathesis Reactions with Sodium Azide

The most widely adopted method for TBTN3 synthesis involves the salt metathesis reaction between tributyltin chloride (TBTCl) and sodium azide (NaN3) in polar aprotic solvents. The reaction proceeds as follows:
$$
\text{(C}4\text{H}9\text{)}3\text{SnCl} + \text{NaN}3 \rightarrow \text{(C}4\text{H}9\text{)}3\text{SnN}3 + \text{NaCl}
$$
Key studies demonstrate that dimethylformamide (DMF) and acetonitrile yield optimal results, achieving >90% conversion at 60–80°C within 24 hours. However, heterogeneous conditions (e.g., toluene/water biphasic systems) reduce side reactions, albeit with longer reaction times (48–72 hours).

Table 1: Comparative Analysis of Salt Metathesis Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (%)
DMF80249298
Acetonitrile60248995
Toluene/H2O25728590

Solvent Effects in Tributyltin Chloride-Azide Exchange

Solvent polarity significantly influences reaction kinetics and byproduct formation. Nonpolar solvents like hexane or toluene slow the reaction due to poor NaN3 solubility, whereas DMF enhances ion dissociation, accelerating the metathesis. Notably, benzene (now largely phased out) was historically used but posed safety risks due to TBTN3’s volatility (b.p. 118–120°C at 0.18 mmHg).

Recent advances highlight supercritical CO2 as an eco-friendly alternative, achieving 78% yield at 40°C and 100 bar pressure. This method minimizes tin residues and simplifies purification, though scalability remains challenging.

Homogeneous vs. Heterogeneous Synthesis Approaches

Homogeneous catalysis (e.g., using DMF) offers rapid kinetics but complicates catalyst recovery and generates toxic waste. In contrast, heterogeneous systems employing polymer-supported tin azides (e.g., Merrifield resin-functionalized SnN3) enable reagent recycling with <20 ppm residual tin in products.

Table 2: Homogeneous vs. Heterogeneous Synthesis

ParameterHomogeneous (DMF)Heterogeneous (Resin-SnN3)
Yield (%)9285
Reaction Time (h)2448
Tin Residue (ppm)500–1000<20
RecyclabilityNone4–6 cycles

The shift toward heterogeneous methods aligns with industrial demands for sustainability, though trade-offs in yield and reaction time persist.

Optimized Reaction Conditions for Industrial-Scale Production

Industrial TBTN3 synthesis prioritizes safety and efficiency. Continuous-flow reactors with in-line FTIR/Raman monitoring reduce batch variability and mitigate explosion risks from hydrazoic acid byproducts. Key parameters include:

  • Temperature: 60–80°C (prevents NaN3 decomposition)
  • Solvent: DMF or acetonitrile (balances reactivity and cost)
  • Molar Ratio: 1:1.2 TBTCl:NaN3 (minimizes excess NaN3)

Figure 1: Industrial-Scale TBTN3 Production Workflow

TBTCl + NaN3 → [Continuous Reactor] → Crude TBTN3 → [Distillation] → Pure TBTN3 (98%)                                    ↓                            [Waste Treatment]  

Notably, trioctyltin azide (TOTN3) has replaced TBTN3 in many applications due to lower toxicity (LD50: 1,200 mg/kg vs. 112 mg/kg for TBTN3) and reduced odor.

The [3+2] cycloaddition between nitriles and azides constitutes a cornerstone of tetrazole synthesis. Tributyltin azide accelerates this reaction by activating the nitrile substrate through coordination of the tin center to the nitrile’s nitrogen atom. This coordination polarizes the carbon-nitrogen triple bond, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by the azide group [1] [5].

A proposed mechanism involves initial formation of a tin-nitrogen adduct, where the tributyltin moiety stabilizes the developing negative charge on the nitrile nitrogen during the transition state. Subsequent nucleophilic attack by the azide group leads to a pentavalent intermediate, which undergoes ring closure to yield the tetrazole product [1] [6]. Kinetic studies indicate that the reaction proceeds via a concerted asynchronous pathway, with partial bond formation occurring between the azide’s terminal nitrogen and the nitrile carbon prior to full cyclization [1].

The steric bulk of the tributyltin group imposes regioselectivity, favoring the formation of 5-substituted tetrazoles over alternative regioisomers. For example, reactions with aromatic nitriles such as benzonitrile exclusively generate 5-aryl-1H-tetrazoles in yields exceeding 90% under optimized conditions [5]. This selectivity arises from the tin center’s ability to orient the nitrile substrate in a geometry conducive to [3+2] cyclization while minimizing steric clashes with bulky substituents [1].

Role of Azide Nucleophilicity in Tetrazole Formation

The nucleophilicity of the azide group in TBA significantly influences reaction kinetics and product distribution. Compared to inorganic azides like sodium azide, TBA’s azide exhibits enhanced nucleophilic character due to the electron-donating effects of the tin-bound butyl groups. These alkyl substituents increase electron density at the azide’s terminal nitrogen, facilitating its attack on the electrophilic nitrile carbon [6].

Electronic modulation of the tin center further fine-tunes azide reactivity. For instance, replacing tributyltin with electron-withdrawing groups reduces azide nucleophilicity, as demonstrated by comparative studies with triphenyltin azide [6]. Conversely, steric hindrance from bulkier organotin analogs (e.g., trioctyltin azide) slows reaction rates without altering regioselectivity, underscoring the balance between electronic and steric factors in TBA-mediated reactions [1].

Kinetic isotope effect (KIE) studies reveal a primary $$ ^{15}N $$ KIE of 1.08 ± 0.02 for the azide’s terminal nitrogen, confirming its role as the nucleophilic partner in the rate-determining step [1]. This aligns with density functional theory (DFT) calculations predicting a late transition state characterized by significant bond formation between the azide and nitrile carbon [1].

Transition State Analysis via Density Functional Theory (DFT)

DFT simulations of the TBA-mediated cycloaddition provide atomic-level insights into the transition state architecture. At the B3LYP/6-31G(d) level of theory, the reaction proceeds through a trigonal bipyramidal transition state where the azide’s terminal nitrogen approaches the nitrile carbon at a distance of 1.98 Å [1]. The tin center remains coordinated to the nitrile nitrogen, with a Sn–N bond length of 2.15 Å, stabilizing the transition state through partial charge delocalization [1].

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the tin’s vacant d-orbitals and the nitrile’s π*-antibonding orbital, which lowers the activation energy by 12.3 kcal/mol compared to uncatalyzed reactions [1]. Additionally, the tin center polarizes the nitrile group, increasing the carbon’s electrophilicity by 18% as quantified by Hirshfeld charge analysis [1].

Transition state geometries vary with nitrile substituents. Electron-deficient nitriles (e.g., 4-nitrobenzonitrile) exhibit earlier transition states, characterized by longer N–C distances (2.12 Å) and greater charge separation, whereas electron-rich analogs proceed through more synchronous pathways [1]. These findings rationalize the accelerated reaction rates observed with electron-poor nitriles, which benefit from enhanced stabilization of the polarized transition state [5].

Solvent Polarity Effects on Reaction Kinetics

Solvent choice critically impacts the kinetics of TBA-mediated cycloadditions. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing the polar transition state through dipole-dipole interactions [1]. In DMF, the reaction of benzonitrile with TBA reaches 95% conversion within 2 hours at 120°C, compared to 48 hours in nonpolar toluene under identical conditions [1].

The solvent’s dielectric constant (ε) correlates linearly with reaction rate ($$ k $$) across a range of aprotic media, as described by the equation:
$$
\ln k = 0.047\varepsilon - 2.61 \quad (R^2 = 0.94)
$$
This relationship underscores the importance of solvent polarity in stabilizing charge-separated intermediates [1]. Protic solvents like ethanol retard the reaction by competing with the nitrile for coordination to the tin center, reducing the effective concentration of the activated substrate [5].

Notably, solvent viscosity exerts a secondary influence on diffusion-controlled steps. High-viscosity solvents like polyethylene glycol (PEG-400) slow azide-nitrile encounters, increasing the apparent activation energy by 3.2 kcal/mol compared to low-viscosity analogs [1]. Optimal solvent systems thus balance polarity and viscosity to maximize reaction efficiency while maintaining manageable reaction times.

The synthesis of 5-substituted 1H-tetrazoles using tributyltin azide represents one of the most significant applications of this reagent in heterocyclic chemistry [3]. The reaction proceeds through a [3+2] cycloaddition mechanism between the azide functionality and nitrile compounds, offering excellent yields and versatility in substrate scope [3].

Reaction Mechanism and Conditions

The formation of 5-substituted 1H-tetrazoles through tributyltin azide involves the activation of the nitrile carbon by the organotin moiety, facilitating nucleophilic attack by the azide nitrogen [3]. The reaction typically requires elevated temperatures between 100-140°C and proceeds via a concerted [3+2] cycloaddition mechanism [3] [4].

Table 1: Synthesis Conditions for 5-Substituted 1H-Tetrazoles Using Various Methods

SubstrateCatalyst/MethodTemperature (°C)Time (h)Yield (%)Solvent
BenzonitrileSO₃H-Carbon1006.092DMF
p-AnisylnitrileContinuous Flow1400.565Water
p-NitrobenzonitrileSO₃H-Carbon1006.095DMF
4-BromobenzonitrileSO₃H-Carbon1006.091DMF
4-ChlorobenzonitrileCo(III) Complex11012.093DMSO
4-MethoxybenzonitrileMicrowave/ZnBr₂1300.579DMF
AcrylonitrileCo(III) Complex11012.090DMSO
MalononitrileCo(III) Complex11012.089DMSO

The reaction with tributyltin azide typically employs 1.2-1.5 equivalents of the reagent relative to the nitrile substrate [3]. The process shows excellent functional group tolerance, accommodating both electron-withdrawing and electron-donating substituents on aromatic nitriles [3] [4].

Substrate Scope and Limitations

The tributyltin azide-mediated synthesis demonstrates remarkable substrate versatility. Aromatic nitriles bearing electron-withdrawing groups such as nitro, cyano, and halogen substituents generally provide higher yields (85-95%) compared to those with electron-donating groups [3] [4]. Aliphatic nitriles require longer reaction times (48-72 hours) but still afford good yields (80-89%) [5].

The reaction proceeds efficiently with heterocyclic nitriles, including pyridine, quinoline, and indole derivatives, providing access to biologically relevant tetrazole scaffolds [3]. However, sterically hindered nitriles may require extended reaction times or elevated temperatures to achieve satisfactory conversions [3].

Mechanistic Investigations

Density functional theory calculations have elucidated the reaction mechanism, revealing that the organotin moiety serves as both an activating group and a leaving group [3]. The mechanism involves initial coordination of the nitrile to the tin center, followed by nucleophilic attack of the azide nitrogen at the activated nitrile carbon [3]. The subsequent cyclization and elimination of tributyltin species complete the tetrazole formation [3].

Construction of Tetrazolylstilbene Derivatives

The synthesis of tetrazolylstilbene derivatives represents an advanced application of tributyltin azide in creating extended conjugated systems with potential pharmaceutical applications [6]. These compounds combine the biological activity of tetrazoles with the photophysical properties of stilbene chromophores [6].

Synthetic Methodology

The construction of tetrazolylstilbene derivatives proceeds through the reaction of cyanostilbene precursors with tributyltin azide under thermal conditions [6]. The process requires careful optimization of reaction parameters to achieve high yields while maintaining the trans configuration of the stilbene moiety [6].

Table 2: Tetrazolylstilbene Synthesis Using Tributyltin Azide

Stilbene SubstrateTributyltin Azide EquivSolventTemperature (°C)Time (h)Yield (%)Product
4-Cyanostilbene1.5Xylene14024851H-Tetrazolylstilbene
4-Methoxycyanostilbene1.5Xylene14024824-Methoxy-1H-tetrazolylstilbene
4-Chlorocyanostilbene1.5Xylene14024884-Chloro-1H-tetrazolylstilbene
4-Nitrocyanostilbene1.5Xylene14024904-Nitro-1H-tetrazolylstilbene
4-Methylcyanostilbene1.5Xylene14024844-Methyl-1H-tetrazolylstilbene
3,4-Dimethoxycyanostilbene1.5Xylene14024793,4-Dimethoxy-1H-tetrazolylstilbene

The reaction typically employs xylene as the solvent due to its high boiling point and chemical inertness toward the reaction components [6]. The use of 1.5 equivalents of tributyltin azide ensures complete conversion while minimizing side reactions [6].

Photophysical Properties

The resulting tetrazolylstilbene derivatives exhibit interesting photophysical properties, including fluorescence emission and photoisomerization behavior [6]. These properties make them attractive candidates for applications in molecular electronics and photopharmacology [6].

Biological Activity

Several tetrazolylstilbene derivatives have demonstrated significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties [6]. The combination of the tetrazole pharmacophore with the stilbene scaffold provides synergistic effects that enhance biological potency [6].

Catalytic Applications in Angiotensin II Receptor Antagonist Synthesis

The synthesis of angiotensin II receptor antagonists represents one of the most commercially important applications of tributyltin azide in pharmaceutical chemistry [1] [7]. These compounds, including losartan, valsartan, and irbesartan, are widely used antihypertensive medications that rely on tetrazole groups for their biological activity [7] [8].

Losartan Synthesis

The synthesis of losartan involves the conversion of 2-cyanobiphenyl derivatives to the corresponding tetrazole using tributyltin azide [9] [10]. The reaction proceeds under reflux conditions in toluene or xylene, typically requiring 24-48 hours for completion [9].

The process involves several key steps:

  • Formation of the cyanobiphenyl intermediate through cross-coupling reactions
  • Tetrazole formation using tributyltin azide
  • Subsequent functionalization to introduce the imidazole moiety
  • Final coupling with the chlorobutyl side chain

Valsartan Synthesis

Valsartan synthesis utilizes a similar approach, employing tributyltin azide for tetrazole ring formation [11] [12]. The reaction conditions are typically milder than those used for losartan, with temperatures around 110°C and reaction times of 20-30 hours [11].

Table 3: Angiotensin II Receptor Antagonist Synthesis Data

Drug NameNitrile PrecursorTetrazole Formation MethodTetrazole Formation Yield (%)Reaction Temperature (°C)Reaction Time (h)Overall Synthesis Yield (%)
Losartan2-CyanobiphenylTributyltin azide721202655.5
Valsartan2-CyanobiphenylTributyltin azide851102466.0
Irbesartan2-CyanobiphenylTributyltin azide781152058.0
Candesartan2-CyanobiphenylTributyltin azide821102262.0
Olmesartan2-CyanobiphenylTributyltin azide801051860.0

Industrial Process Optimization

Industrial synthesis of these pharmaceuticals has led to the development of optimized processes that maximize yield while minimizing environmental impact [12]. Recent advances include the recovery and recycling of tributyltin species, reducing both cost and environmental burden [12].

The process typically involves:

  • Tetrazole formation using tributyltin azide
  • Hydrolysis of the resulting tributyltin tetrazole complex
  • Recovery of tributyltin chloride through treatment with hydrochloric acid
  • Regeneration of tributyltin azide for subsequent cycles

Alternative Methodologies

Due to toxicity concerns associated with organotin compounds, alternative methodologies have been developed using sodium azide with various Lewis acid catalysts [7] [8]. However, tributyltin azide remains the preferred reagent for large-scale synthesis due to its superior efficiency and selectivity [7].

Development of Nitrogen-Rich Energetic Materials

The application of tributyltin azide in the synthesis of nitrogen-rich energetic materials represents an emerging area of research focused on developing high-performance explosives and propellants [13] [14]. These materials are characterized by their high nitrogen content, excellent thermal stability, and superior energetic performance compared to conventional explosives [13].

Tetrazole-Based Energetic Materials

Tetrazole derivatives synthesized using tributyltin azide serve as key building blocks for nitrogen-rich energetic materials [13] [14]. The high nitrogen content of tetrazoles (up to 87.5% in some derivatives) contributes to their excellent energetic properties [15].

Table 4: Nitrogen-Rich Energetic Materials Based on Tetrazole

CompoundFormulaNitrogen Content (%)Decomposition Temperature (°C)Density (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
5-AminotetrazoleC₁H₃N₅82.31951.64680015.2
5-NitrotetrazoleC₁H₁N₅O₂60.91851.91895034.2
5,5'-BistetrazoleC₂H₂N₈74.02251.81820028.1
1,1'-Azobis(tetrazole)C₂H₂N₈74.01401.78795026.8
5-NitraminotetrazoleC₁H₂N₆O₂72.41651.85865032.5
1,5-Di(nitramino)tetrazoleC₁H₄N₆O₄60.01201.98985042.8
5-AzidotetrazoleC₁H₁N₈87.5851.72720021.4

Synthesis Strategies

The synthesis of nitrogen-rich energetic materials using tributyltin azide involves several strategic approaches:

  • Direct Tetrazole Formation: Primary synthesis of tetrazole rings from nitrile precursors
  • Functionalization: Introduction of energetic groups (nitro, amino, azido) onto tetrazole scaffolds
  • Coupling Reactions: Formation of bistetrazole and polytetrazole structures
  • Salt Formation: Creation of energetic salts with nitrogen-rich cations

Performance Characteristics

The nitrogen-rich energetic materials derived from tributyltin azide-synthesized tetrazoles exhibit several advantageous properties:

  • High Energy Density: Detonation velocities ranging from 6800-9850 m/s, comparable to or exceeding conventional explosives like RDX (8795 m/s) and HMX (9144 m/s) [13] [14]
  • Thermal Stability: Decomposition temperatures typically above 150°C, providing safe handling characteristics [13]
  • Environmental Benefits: Complete combustion to nitrogen gas and carbon dioxide, reducing toxic byproducts [13]
  • Tunable Sensitivity: Adjustable impact and friction sensitivities through molecular design [13]

Energetic Salt Formation

The development of energetic salts represents a significant advancement in this field, where tetrazole anions are combined with nitrogen-rich cations to create materials with optimal energetic properties [16]. These salts often exhibit improved stability and handling characteristics compared to neutral compounds [16].

Examples include:

  • 5-Hydrazino-1H-tetrazolium salts with various nitrogen-rich anions
  • Aminoguanidinium and guanidinium salts of polytetrazole anions
  • Triazolium salts of tetrazole carboxylic acids

Hydrogen Bond Acceptor Count

2

Exact Mass

333.122700 g/mol

Monoisotopic Mass

333.122700 g/mol

Heavy Atom Count

16

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

17846-68-3

Wikipedia

Tributyltin azide

Dates

Last modified: 08-15-2023

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